molecular formula C4H6O5 B142052 L-(-)-Malic acid CAS No. 97-67-6

L-(-)-Malic acid

Cat. No.: B142052
CAS No.: 97-67-6
M. Wt: 134.09 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-N
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Description

(S)-malic acid is an optically active form of malic acid having (S)-configuration. It has a role as a geroprotector. It is a conjugate acid of a (S)-malate(2-). It is an enantiomer of a (R)-malic acid.
L-Malic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(2S)-2-Hydroxybutanedioic acid is a natural product found in Rehmannia glutinosa, Punica granatum, and other organisms with data available.

Mechanism of Action

Target of Action

L-Malic acid, also known as (S)-Malic acid, L-(-)-Malic acid, (2S)-2-Hydroxybutanedioic acid, or (S)-2-hydroxysuccinic acid, is a key intermediate in the tricarboxylic acid (TCA) cycle . It primarily targets enzymes such as malate dehydrogenase (MDH) and fumarate hydratase, which are involved in the TCA cycle . These enzymes play a crucial role in energy production within cells .

Mode of Action

L-Malic acid interacts with its targets, primarily enzymes in the TCA cycle, to facilitate energy production. For instance, in the presence of malate dehydrogenase, L-Malic acid is oxidized to oxaloacetate, a process that generates NADH, a molecule that carries electrons for ATP production . This interaction results in changes in cellular energy levels and metabolic activity .

Biochemical Pathways

Several metabolic pathways are involved in the synthesis and utilization of L-Malic acid. These include the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, the TCA cycle, the glyoxylate pathway, and direct one-step conversion of pyruvate into malic acid . These pathways are crucial for energy production, carbon fixation, and other metabolic processes within cells .

Pharmacokinetics

It’s known that l-malic acid can be produced biologically via fermentation processes, where strains of bacteria convert glucose or other sugars into malic acid . This suggests that L-Malic acid can be metabolized by various microorganisms, potentially influencing its bioavailability.

Result of Action

The action of L-Malic acid primarily results in the production of energy within cells. By participating in the TCA cycle, L-Malic acid contributes to the generation of ATP, the primary energy currency of cells . Additionally, L-Malic acid has been shown to have a repressive effect on cell growth due to its inhibitory effects on the TCA cycle and glycolysis .

Action Environment

The action of L-Malic acid can be influenced by various environmental factors. For instance, the production of L-Malic acid via microbial fermentation is considered sustainable and environment-friendly . Oxidative stress during fermentation can inhibit microbial growth and production, prolonging the fermentation period . Therefore, strategies to alleviate oxidative stress, such as the addition of polypeptides, have been explored to improve the productivity of L-Malic acid .

Biochemical Analysis

Biochemical Properties

L-Malic acid plays a crucial part in the citric acid cycle, an important metabolic pathway for cellular respiration in living organisms . This process involves the oxidation of acetyl-CoA to produce ATP, the primary energy source in cells . Several metabolic pathways have been used to synthesize L-Malic acid, including the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, the tricarboxylic acid (TCA) cycle, the glyoxylate pathway, and direct one-step conversion of pyruvate into malic acid .

Cellular Effects

L-Malic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the proliferation and differentiation of intestinal stem cells (ISCs), inhibit cell apoptosis, and increase organoid formation efficiency . In the context of asthma, L-Malic acid has been shown to attenuate airway inflammation by inhibiting ferroptosis and PI3K/Akt/mTOR signaling .

Molecular Mechanism

The molecular mechanism of L-Malic acid involves its interaction with various biomolecules. For instance, in the TCA cycle, L-Malic acid is formed by the addition of an -OH group on the si face of fumarate . In the context of DNA damage response in bacteria, L-Malic acid is synthesized from pyruvic acid via oxaloacetic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Malic acid can change over time. For instance, during malolactic fermentation (MLF) of vinification, the harsh L-Malic acid undergoes transformation into the milder L-Lactic acid . This transformation is catalyzed by malolactic enzymes in LAB .

Dosage Effects in Animal Models

In animal models, the effects of L-Malic acid can vary with different dosages. For instance, studies have shown that the highest typical use level of 1,600 mg L-Malic acid/kg complete feedingstuffs is safe for all animal species .

Metabolic Pathways

L-Malic acid is involved in several metabolic pathways. As mentioned earlier, it plays a crucial role in the citric acid cycle . It is also involved in the reductive TCA (rTCA) pathway, the conversion of phosphoenolpyruvate into oxaloacetate, and the glyoxylate pathway .

Transport and Distribution

The transport and distribution of L-Malic acid within cells and tissues involve various transporters and binding proteins. For instance, the L-Malic acid transporter (Spmae) from Schizosaccharomyces pombe has been engineered to enhance the L-Malic acid efflux system .

Subcellular Localization

The subcellular localization of L-Malic acid involves its distribution between different compartments of the cell. In eukaryotes, L-Malic acid is found in both the mitochondria, where it is part of the TCA cycle, and in the cytosol/nucleus, where it is part of the DNA damage response . In prokaryotes like Bacillus subtilis, L-Malic acid is induced upon DNA damage and co-localizes with the bacterial DNA .

Properties

IUPAC Name

(2S)-2-hydroxybutanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEPYKJPYRNKOW-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O5
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Related CAS

26999-59-7
Record name Poly(β-L-malic acid)
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DSSTOX Substance ID

DTXSID30273987
Record name (2S)-2-Hydroxybutanedioic acid
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Molecular Weight

134.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid, white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste
Record name L-(-)-Malic acid
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Record name Malic acid
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Record name l-Malic acid
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Solubility

soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 1.4 ml alcohol (in ethanol)
Record name l-Malic acid
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CAS No.

97-67-6
Record name L-Malic acid
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Record name L-Malic acid
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Record name L-Malic acid
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Record name Butanedioic acid, 2-hydroxy-, (2S)-
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Record name L-malic acid
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Record name MALIC ACID, L-
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Record name Malic acid
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Melting Point

107 °C
Record name Malic acid
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Synthesis routes and methods I

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of calcium hydroxide was also prepared in a separate container by thoroughly mixing 74.09 g of calcium hydroxide in 50 mL of water. Next, 54.94 g of ferronyl powder was then added to the malic acid solution. The calcium hydroxide solution was then slowly added to the iron/malic acid solution. The solution was allowed to mix for approximately 2 hours. The resulting solution was then spray dried to produce a powdered dihydroxycalcium ferrous malate (or calciumhydroxy ferroushydroxy malate).
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
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0 (± 1) mol
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reactant
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74.09 g
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Quantity
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name
iron malic acid
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of zinc oxide was also prepared in a separate container by thoroughly mixing 162.78 g of zinc oxide in 50 mL of water. The zinc oxide solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dizinchydroxy malate.
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods III

Procedure details

An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of calcium carbonate was also prepared in a separate container by thoroughly mixing 200.18 g of calcium carbonate in 50 mL of water. The calcium carbonate solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dicalciumhydroxy malate.
Quantity
134.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Quantity
200.18 g
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Type
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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